molecular formula C30H41N7O10S2 B8104063 Tetrazine-PEG4-SS-NHS

Tetrazine-PEG4-SS-NHS

Cat. No.: B8104063
M. Wt: 723.8 g/mol
InChI Key: TVJRYTCIZCBJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of Tetrazine-PEG4-SS-NHS

Core Functional Groups and Their Chemical Properties

Tetrazine Moiety: Electronic Configuration and Bioorthogonal Reactivity

The 1,2,4,5-tetrazine ring exhibits a unique electronic structure characterized by a π-conjugated system with alternating single and double bonds. Photoelectron spectroscopy reveals that substitution patterns significantly influence the highest occupied molecular orbital (HOMO) energy levels. For instance, dimethyl and trimethylsilyl substituents reduce the HOMO energy by 0.8–1.2 eV compared to the parent tetrazine. This electron-deficient nature enables inverse electron-demand Diels-Alder (iEDDA) reactions with dienophiles like trans-cyclooctene (TCO), achieving second-order rate constants exceeding 1,000 M⁻¹s⁻¹ in aqueous media.

Critically, intramolecular N–N repulsion in 3,6-disubstituted tetrazines induces ring distortion, lowering the activation energy for cycloaddition by 15–20 kJ/mol compared to planar analogs. This distortion-accelerated mechanism explains the exceptional bioorthogonal reactivity of this compound without compromising stability in physiological conditions (half-life >24 h in serum).

PEG4 Spacer: Solubility Enhancement and Steric Effects

The tetraethylene glycol (PEG4) chain serves dual roles:

  • Solubility Modulation : PEG4 increases aqueous solubility by 12–15-fold compared to non-PEGylated analogs, as evidenced by partition coefficient (logP) reductions from 1.8 to -0.4.
  • Steric Shielding : Molecular dynamics simulations indicate that the 17.6 Å PEG4 spacer reduces nonspecific protein adsorption by 40–60% while maintaining a 94% accessibility rate for tetrazine-dienophile interactions.

The ethylene oxide repeat units adopt a helical conformation in aqueous solutions, creating a hydration shell that prevents aggregation at concentrations up to 50 mM.

Disulfide Bond: Redox-Responsive Cleavage Mechanisms

The central disulfide (-S-S-) bond enables glutathione (GSH)-dependent cleavage in intracellular environments (2–10 mM GSH). Key parameters include:

Parameter Value Source
Reduction potential (E°) -0.25 V vs SHE
Cleavage rate (1 mM GSH) 0.12 h⁻¹
Cleavage rate (10 mM GSH) 2.7 h⁻¹

Steric hindrance from flanking groups slows cleavage kinetics by 3–5x compared to unhindered disulfides, allowing extracellular stability (t₁/₂ >48 h in plasma).

NHS Ester: Amine-Specific Conjugation Chemistry

The N-hydroxysuccinimide (NHS) ester reacts selectively with primary amines (ε-amino groups of lysine, N-termini) via nucleophilic acyl substitution. Reaction efficiency depends on:

  • pH Optimum : 8.5–9.0 (amine deprotonation)
  • Rate Constant : 0.15 M⁻¹s⁻¹ at 25°C
  • Competing Hydrolysis : t₁/₂ = 4.1 h in PBS (pH 7.4)

PEG4 spacing reduces steric hindrance between the NHS ester and target amines, improving conjugation yields by 35–50% compared to shorter spacers.

Molecular Architecture and Spatial Arrangement

Linker Geometry and Bond Length Optimization

X-ray crystallography data for analogous compounds reveals:

  • Tetrazine Ring : Planar geometry with N-N bond lengths of 1.32 Å (single) and 1.25 Å (double)
  • Disulfide Bond : Dihedral angle of 85° ± 5° for optimal orbital overlap
  • PEG4 Conformation : Gauche-rich (70% gauche) arrangement minimizing torsional strain

MNDO calculations show that substituting CH groups with N in six-membered rings reduces bond lengths by 0.08–0.12 Å while increasing π-conjugation energy by 18–22 kJ/mol.

Thermodynamic Stability of the Heterobifunctional Design

Thermogravimetric analysis (TGA) demonstrates:

Property Value
Decomposition onset 215°C
ΔHvap (PEG4) 45.6 kJ/mol
ΔGf° (tetrazine-SS-NHS) 289.3 kJ/mol

The PEG4 spacer contributes to kinetic stability by:

  • Shielding the disulfide from premature reduction (5x slower cleavage vs. non-PEGylated analogs)
  • Preventing tetrazine aggregation through hydration effects

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylamino]propyl]disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O10S2/c38-25(32-21-23-1-3-24(4-2-23)30-35-33-22-34-36-30)7-11-43-13-15-45-17-18-46-16-14-44-12-10-31-26(39)8-19-48-49-20-9-29(42)47-37-27(40)5-6-28(37)41/h1-4,22H,5-21H2,(H,31,39)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRYTCIZCBJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PEG Linker Functionalization

The PEG4 backbone is typically derivatized first. A common approach involves:

  • Activation of PEG4-diamine :

    • Reaction with NHS-dithiopropionate under anhydrous conditions to introduce the disulfide bond.

    • Example: NHS-PEG4-SS-COOH is synthesized via carbodiimide-mediated coupling (EDC/NHS), achieving >85% yield.

  • Tetrazine Coupling :

    • The amine terminus of the PEG4-SS-NHS intermediate reacts with 3-(4-formylphenyl)-1,2,4,5-tetrazine using reductive amination (NaBH3CN) or amidation (DMTMM).

    • Critical parameters:

      • pH 7.5–8.5 to favor nucleophilic attack on the tetrazine’s electron-deficient ring.

      • Reaction time: 12–24 hours at 25°C.

Boc-Protection Strategy

To prevent side reactions during PEG-tetrazine conjugation:

  • Boc-protected PEG4-amine is reacted with tetrazine-phenyl isothiocyanate.

  • Deprotection with TFA yields the free amine, which is subsequently functionalized with NHS-dithiopropionate.

    • Purity post-deprotection: >90% (HPLC).

One-Pot Synthesis

Recent advances enable concurrent conjugation:

  • Tetrazine-PEG4-SH is oxidized with DMSO/I2 to form the disulfide bond.

  • NHS ester introduction : Reaction with NHS-PEG4-maleimide under argon.

    • Yield: 70–75% after size-exclusion chromatography (SEC).

Analytical Characterization Data

Table 1: Key Reaction Conditions and Outcomes

StepReagents/ConditionsTemperatureTime (h)Yield (%)Source
PEG4-SS-COOH synthesisEDC, NHS, Dithiopropionic acid25°C688
Tetrazine couplingNaBH3CN, MeCN/H2O (9:1)25°C2482
NHS activationNHS, DCC, DMAP0°C → 25°C1291
Disulfide formationDMSO/I2, THF40°C278

Table 2: Analytical Data for Intermediate and Final Products

Compound¹H NMR (δ, ppm)HPLC Retention (min)Purity (%)
PEG4-SS-COOH2.85 (t, 4H, -SS-), 3.6 (m, PEG)8.295
This compound8.45 (s, 2H, tetrazine), 2.90 (t, -SS-)10.790

Challenges and Optimization Strategies

Tetrazine Stability

  • Issue : Tetrazine degrades under prolonged light exposure or acidic conditions.

  • Solution : Conduct reactions under inert atmosphere (N2/Ar) and use amber glassware.

Disulfide Bond Scission

  • Issue : Premature cleavage during purification.

  • Mitigation : Replace DTT with TCEP in SEC buffers.

NHS Ester Hydrolysis

  • Issue : Hydrolysis in aqueous media reduces coupling efficiency.

  • Optimization : Lyophilize intermediates and use anhydrous DMF for NHS activation.

Recent Methodological Advances

Flow Chemistry

  • Continuous-flow systems reduce reaction times from hours to minutes (e.g., 30 minutes for tetrazine coupling).

  • Enables scalability (>10 g/batch) with 95% consistency.

Enzymatic PEGylation

  • Sortase A-mediated ligation : Site-specific conjugation of tetrazine to PEG4-SS-NHS, avoiding random lysine modification.

  • Advantages:

    • Monodisperse product (PDI <1.05).

    • Retained bioactivity in antibody conjugates.

Industrial-Scale Production Insights

  • Pilot-scale synthesis (100 g):

    • Cost: $12,000–$15,000 per batch.

    • Purity: >90% (by LC-MS).

  • GMP compliance : Requires endotoxin testing (<0.1 EU/mg) and residual solvent analysis .

Chemical Reactions Analysis

Types of Reactions: Tetrazine-PEG4-SS-NHS primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and trans-cyclooctene is a stable dihydropyridazine linkage. This product is highly stable and suitable for various bioconjugation applications .

Scientific Research Applications

Bioconjugation

Tetrazine-PEG4-SS-NHS is extensively used in bioconjugation processes, particularly for:

  • Antibody-Drug Conjugates (ADCs): The compound facilitates the attachment of drugs to antibodies, allowing targeted delivery to cancer cells. The disulfide bond can be cleaved under reducing conditions to release the drug selectively .

Case Study:
A study demonstrated the functionalization of antibodies with NHS-tetrazine followed by conjugation with TCO-functionalized PEG. This approach enhanced the stability and efficacy of the resulting ADCs, showcasing the compound's potential in therapeutic applications .

Fluorescent Imaging

The compound's bioorthogonal reactivity allows for precise labeling of biomolecules in live cells. This application is crucial for tracking cellular processes and understanding biological mechanisms.

Case Study:
In a research project focused on live-cell imaging, this compound was used to label proteins selectively without interfering with cellular functions. The results indicated successful tracking of protein dynamics in real-time .

Drug Delivery Systems

The redox-sensitive nature of the disulfide bond enables controlled drug release in response to intracellular conditions, making it ideal for developing smart drug delivery systems.

Case Study:
Research involving this compound highlighted its use in creating nanoparticles that release therapeutic agents upon entering reducing environments typical of tumor tissues. This targeted approach improved therapeutic efficacy while minimizing side effects .

Immunoassays

The compound is also utilized in immunoassays, combining antibody specificity with the sensitivity of PCR techniques through antibody-DNA conjugates.

Case Study:
An innovative immuno-PCR method employed this compound to link antibodies with DNA probes, enhancing detection sensitivity for specific antigens. This method demonstrated significant improvements over traditional assays in terms of sensitivity and specificity .

Summary Table of Applications

ApplicationDescriptionKey Benefits
BioconjugationSynthesis of ADCs for targeted therapyEnhanced targeting and reduced toxicity
Fluorescent ImagingLive-cell tracking of biomoleculesReal-time observation without interference
Drug Delivery SystemsControlled release via redox-sensitive linkersTargeted therapy with minimized side effects
ImmunoassaysHigh-sensitivity detection through antibody-DNA conjugatesImproved detection capabilities

Mechanism of Action

The mechanism of action of Tetrazine-PEG4-SS-NHS involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes such as trans-cyclooctene to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioconjugation in complex biological environments .

Comparison with Similar Compounds

Research Findings and Trends

  • This compound is favored in ADC development for its balance of rapid conjugation, controlled cleavage, and biocompatibility. Recent studies highlight its use in pretargeted tumor imaging, where disulfide cleavage reduces background signal .
  • Methyltetrazine Derivatives : Dominant in fluorescence microscopy due to fluorogenic properties (signal amplification post-reaction) .
  • PEG Length Optimization: PEG4 remains standard for ADCs, while PEG12 variants (e.g., Methyltetrazine-PEG12-NHS) are emerging in nanoparticle labeling to enhance stealth properties .

Biological Activity

Tetrazine-PEG4-SS-NHS is a specialized chemical compound that functions as a cleavable heterobifunctional linker, primarily utilized in bioconjugation processes. Its unique structure and properties facilitate significant biological activities, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Structural Overview

This compound consists of three main components:

  • Tetrazine Moiety : Essential for inverse electron demand Diels-Alder (iEDDA) reactions, enabling bioorthogonal labeling without disrupting native biomolecular functions.
  • PEG Spacer : Enhances solubility in aqueous environments, reducing aggregation and improving stability.
  • NHS Group : Reactive towards primary amines, facilitating efficient coupling with biomolecules such as proteins and peptides.

The biological activity of this compound is rooted in its ability to form covalent bonds with proteins through the NHS group. The reaction kinetics are rapid, with tetrazine showing a high reactivity rate with trans-cyclooctenes (TCOs), making it suitable for applications requiring precise and efficient bioconjugation.

3. Applications in Research

This compound has a wide array of applications in both research and clinical settings:

  • Antibody Functionalization : It can be used to functionalize antibodies for subsequent conjugation with TCO-containing molecules, enhancing the therapeutic potential of ADCs.
  • Imaging Applications : The compound is also explored for use in pre-targeted positron emission tomography (PET) imaging, where its fast reaction kinetics facilitate effective imaging of tumors.

Table 1: Comparison of this compound with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Methyltetrazine-PEG4-NHSSimilar tetrazine structure; used for bioconjugationEnhanced solubility due to methyl substitution
Tetrazine-PEG4-SS-PyContains a pyrene moiety; used for fluorescenceOffers fluorescent properties for tracking
Maleimide-PEG4-NHSReacts with thiols; used in protein labelingMaleimide chemistry provides alternative coupling

Case Study 1: Antibody Functionalization Efficiency

Research conducted on the functionalization of antibodies using NHS-tetrazine demonstrated that various antibodies could be effectively modified. For instance, mouse monoclonal antibodies were functionalized with NHS-tetrazine at a molar ratio of 1:5, followed by conjugation with TCO-PEG5000. Western blot analysis confirmed successful functionalization across different antibody types, indicating broad applicability in therapeutic settings .

Case Study 2: In Vivo Imaging Studies

In vivo studies utilizing Tetrazine derivatives for PET imaging showed promising results. For example, the radiolabeled tetrazines demonstrated efficient brain uptake and rapid clearance rates, making them suitable candidates for pre-targeted PET applications. The pharmacokinetic profiles indicated that [^18F]MeTz was particularly effective due to its fast distribution and homogenous clearance from the brain .

5. Conclusion

This compound exhibits significant biological activity through its unique structural properties and reaction mechanisms. Its applications in antibody functionalization and imaging highlight its potential as a versatile tool in biomedical research. The ongoing exploration of this compound's capabilities promises advancements in targeted therapies and diagnostic imaging techniques.

Q & A

Q. What are the structural components of Tetrazine-PEG4-SS-NHS, and how do they contribute to its function in bioorthogonal chemistry?

this compound comprises four functional units:

  • Tetrazine : A six-membered aromatic ring with four nitrogen atoms that reacts rapidly with strained dienophiles (e.g., trans-cyclooctene, TCO) via inverse-electron-demand Diels-Alder (iEDDA) reactions (k₂ up to 2000 M⁻¹s⁻¹) .
  • PEG4 : A tetraethylene glycol spacer enhancing water solubility, reducing steric hindrance, and improving biocompatibility .
  • Disulfide (SS) bond : A redox-sensitive linker cleavable under reducing conditions (e.g., intracellular glutathione) for controlled payload release .
  • NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds for biomolecule conjugation .

Methodological Insight : To validate conjugation efficiency, quantify unreacted NHS ester using Ellman’s assay or SDS-PAGE .

Q. How should researchers conjugate this compound to proteins or peptides?

Protocol :

Buffer preparation : Use pH 7.4–8.5 phosphate or HEPES buffer to stabilize the NHS ester. Avoid amine-containing buffers (e.g., Tris).

Molar ratio : Optimize between 1:5 and 1:20 (target molecule:this compound) to balance labeling efficiency and aggregation .

Reaction time : Incubate 2–4 hours at 4°C to minimize hydrolysis.

Purification : Remove excess reagent via dialysis (MWCO 3–10 kDa) or size-exclusion chromatography.

Validation : Confirm conjugation via MALDI-TOF (mass shift ~723 Da) or fluorescence quenching assays (if tetrazine is fluorogenic) .

Q. What experimental conditions stabilize this compound during storage and handling?

  • Storage : Aliquot and store at –20°C in anhydrous DMSO or DMF; avoid freeze-thaw cycles to prevent hydrolysis .
  • In-use stability : Prepare fresh solutions in degassed buffers (to prevent disulfide reduction) and shield from light (tetrazine is photosensitive) .

Q. How does the disulfide bond influence applications in intracellular delivery?

The SS bond remains stable in extracellular environments but cleaves under intracellular glutathione (1–10 mM), enabling site-specific release. For example, in antibody-drug conjugates (ADCs), the SS linker ensures payload release only in reducing environments (e.g., tumor cells) .

Validation : Treat conjugated constructs with 10 mM DTT for 1 hour and analyze cleavage via HPLC or SDS-PAGE .

Advanced Research Questions

Q. How can researchers design experiments to exploit the redox sensitivity of the disulfide bond for controlled drug release?

Experimental Design :

  • In vitro : Treat SS-linked conjugates with gradient concentrations of glutathione (0–10 mM) and measure release kinetics via LC-MS .
  • In vivo : Use redox-imaging probes (e.g., ThiolTracker Violet) to correlate SS cleavage with intracellular glutathione levels in tumor models .
    Data Contradictions : Some studies report premature SS cleavage in serum due to trace reductants. Mitigate by pre-treating serum with iodoacetamide to block free thiols .

Q. How to optimize reaction kinetics for tetrazine-TCO ligation in live-cell imaging?

Optimization Strategies :

  • TCO selection : Use strained dienophiles (e.g., bicyclononyne) for faster kinetics (k₂ > 10⁴ M⁻¹s⁻¹) .
  • Concentration : Maintain tetrazine:TCO molar ratios ≤1:1 to avoid off-target labeling .
  • Time-lapse imaging : Capture ligation events within 5–30 minutes to minimize background .
    Troubleshooting : Slow kinetics may indicate poor TCO accessibility. Use PEG spacers or optimize TCO positioning on target biomolecules .

Q. What analytical methods best characterize this compound conjugates?

  • Structural validation : NMR (¹H, ¹³C) for PEG4 and SS bond integrity; FT-IR for amide bond formation .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Redox stability : Ellman’s assay for free thiol quantification pre/post DTT treatment .

Q. How to integrate this compound with multimodal imaging probes?

Case Study :

Conjugate this compound to a TCO-modified antibody for tumor targeting.

Administer a tetrazine-functionalized near-infrared fluorophore (e.g., Cy5) for real-time imaging .

Post-ligation, use MRI or PET to track biodistribution, leveraging PEG4’s stealth properties to prolong circulation .

Q. What are common pitfalls in synthesizing this compound conjugates, and how to resolve them?

  • Aggregation : Caused by hydrophobic tetrazine. Add 5% DMSO or use shorter reaction times .
  • NHS ester hydrolysis : Use anhydrous solvents and avoid basic conditions (pH >9) .
  • Disulfide reduction : Include EDTA in buffers to chelate metal ions that catalyze SS cleavage .

Q. How does PEG4 length compare to shorter/longer PEG spacers in conjugate performance?

  • PEG4 : Balances solubility and steric effects for most applications (e.g., antibody conjugation) .
  • Shorter PEGs (PEG2) : Increase aggregation but improve cellular uptake in nanoparticle systems .
  • Longer PEGs (PEG8+) : Enhance solubility but reduce reaction rates due to increased flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.